1-p-Tolyl-1H-pyrazole

Übersicht

Beschreibung

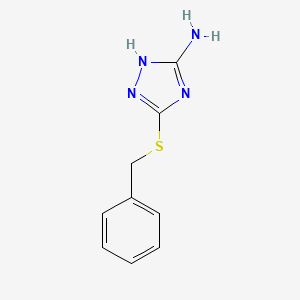

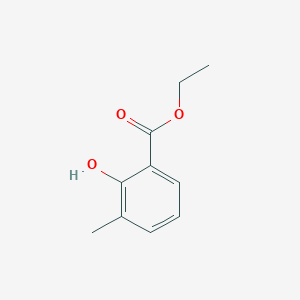

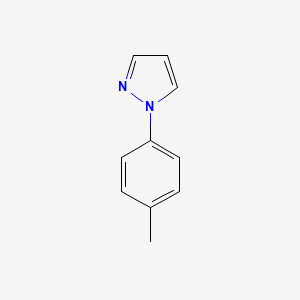

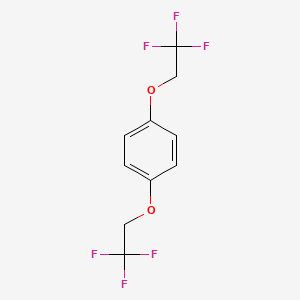

1-p-Tolyl-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms at adjacent positions. The 1-p-tolyl substituent refers to a phenyl ring with a methyl group at the para position, attached to the pyrazole ring.

Synthesis Analysis

The synthesis of pyrazole derivatives, including those with a p-tolyl group, has been the subject of various studies. For instance, an efficient synthesis of 3-amino 1H-pyrazoles has been described using β-keto nitriles and hydrazines in the presence of p-toluene sulphonic acid and polyethylene glycol-400 as a reaction medium, which could potentially be adapted for the synthesis of 1-p-tolyl-1H-pyrazole derivatives . Additionally, the regiospecific synthesis of 6-aryl-3-cyano-5-alkylamino/arylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones has been achieved through a five-step process starting from 4-methylaniline and malononitrile, demonstrating the versatility of pyrazole chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often characterized using various analytical techniques. For example, the crystal structure of a related compound, (Z)-1-(3,4-dichlorophenyl)-3-methyl-4-[(naphthalen-1-ylamino)(p-tolyl)methylidene]-1H-pyrazol-5(4H)-one, has been elucidated, showing the p-tolyl ring perpendicular to the pyrazole ring and detailing intramolecular hydrogen bonding . This suggests that 1-p-tolyl-1H-pyrazole derivatives can exhibit diverse molecular conformations and interactions.

Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions. For instance, the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes has been developed, which proceeds with complete regioselectivity . This indicates that 1-p-tolyl-1H-pyrazole could potentially be modified through similar reactions to introduce additional substituents. Moreover, the dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles to form 1-acyl-4-iodo-1H-pyrazoles have been achieved at room temperature, showcasing the reactivity of the pyrazole ring under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-p-tolyl-1H-pyrazole derivatives can be inferred from related compounds. For example, the crystal and molecular structure of 1,4-dimethyl-3-(D-galacto-pentitol-1-yl)-5-(p-tolyl)pyrazole has been studied, which is of interest as an intermediate in the synthesis of C-nucleosides . Such studies can provide insights into the solubility, stability, and reactivity of pyrazole compounds, which are important for their practical applications in chemical synthesis and pharmaceutical development.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

1-p-Tolyl-1H-pyrazole derivatives have been extensively studied for their unique crystal structures. For instance, the study of 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile revealed specific dihedral angles and planar structures, highlighting the significance of these compounds in crystallography and molecular design (Abdel‐Aziz et al., 2012).

Biological Activities

Pyrazole derivatives, including 1-p-Tolyl-1H-pyrazole, are known for various biological activities. They have been investigated for their potential in treating conditions like hypoglycemia, inflammation, and microbial infections. Moreover, some pyrazole compounds have shown promise in anti-cancer research (Küçükgüzel & Şenkardeş, 2015).

Corrosion Inhibition

Research has demonstrated the effectiveness of pyrazoline derivatives, closely related to 1-p-Tolyl-1H-pyrazole, as corrosion inhibitors for metals like mild steel. These studies havecombined experimental and theoretical methods to understand the mechanisms of corrosion inhibition, which could have significant applications in industrial settings (Lgaz et al., 2018).

Synthesis and Characterization

The synthesis and detailed characterization of 1-p-Tolyl-1H-pyrazole derivatives are crucial for understanding their properties and potential applications. For example, the study of 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole involved not only its synthesis but also its characterization through techniques like X-ray crystallography and NMR spectroscopy. These studies provide valuable insights into the molecular structure and properties of these compounds (Inkaya et al., 2012).

DNA Binding and Anticancer Activity

Some studies have focused on the interaction of pyrazolone derivatives with DNA, which is crucial for understanding their potential as anticancer agents. These studies have investigated the DNA binding behavior and the possible impact of these compounds on cancer cell lines, providing a foundation for further research in cancer treatment (Joseph Va et al., 2013).

Apoptotic Induction in Cancer Cells

Recent research has indicated that pyrazole derivatives can induce apoptosis in cancer cells, making them a potential candidate for cancer therapy. These findings suggest that such compounds could be further investigated for their efficacy against various cancer types, providing a new avenue for cancer treatment (Walsan Kalarikkal Vishnu et al., 2021).

Synthesis and Antimicrobial Activity

The synthesis of novel 1-p-Tolyl-1H-pyrazole derivativesand their evaluation for antimicrobial activity has been a significant area of research. These studies aim to develop new compounds with potential therapeutic applications against various bacterial and fungal strains, thereby contributing to the field of medicinal chemistry and infectious disease treatment (Desai & Joshi, 2020).

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-9-3-5-10(6-4-9)12-8-2-7-11-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYIPDKSWROWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355628 | |

| Record name | 1-p-Tolyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808171 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-p-Tolyl-1H-pyrazole | |

CAS RN |

20518-17-6 | |

| Record name | 1-p-Tolyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1331341.png)

![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)